4-(4-methyl-1,3-benzoxazol-2-yl)-N-[(E)-(4-nitrophenyl)methylidene]aniline
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Overview
Description
(E)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-1-(4-NITROPHENYL)METHANIMINE is an organic compound that features a benzoxazole ring and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-1-(4-NITROPHENYL)METHANIMINE typically involves the condensation of 4-(4-methyl-1,3-benzoxazol-2-yl)aniline with 4-nitrobenzaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using batch or continuous flow processes. These methods ensure high yield and purity, which are crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-1-(4-NITROPHENYL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzoxazole ring and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-1-(4-NITROPHENYL)METHANIMINE is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or as fluorescent probes.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, compounds like this one are used in the development of new materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of (E)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-1-(4-NITROPHENYL)METHANIMINE would depend on its specific application. For example, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-1-(4-CHLOROPHENYL)METHANIMINE
- (E)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-1-(4-METHOXYPHENYL)METHANIMINE
Uniqueness
The uniqueness of (E)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-1-(4-NITROPHENYL)METHANIMINE lies in its specific functional groups, which can impart unique chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C21H15N3O3 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]-1-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C21H15N3O3/c1-14-3-2-4-19-20(14)23-21(27-19)16-7-9-17(10-8-16)22-13-15-5-11-18(12-6-15)24(25)26/h2-13H,1H3 |
InChI Key |
QRJBYGXJHJXCHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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